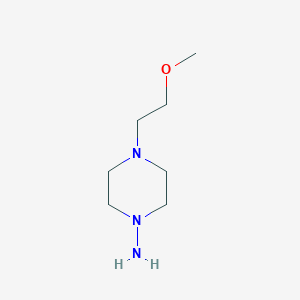
4-(2-Methoxyethyl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethyl)piperazin-1-amine is a useful research compound. Its molecular formula is C7H17N3O and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4-(2-Methoxyethyl)piperazin-1-amine, often referred to as MEPA, is a compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and materials science, supported by case studies and data tables.
Chemical Properties and Structure
This compound is a piperazine derivative characterized by a methoxyethyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.25 g/mol
- IUPAC Name : this compound
The presence of the methoxyethyl group contributes to the compound's lipophilicity, which is significant for its biological activity.
Antidepressant Activity
MEPA has been studied for its potential antidepressant properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted by Zhang et al. (2020) demonstrated that MEPA exhibited significant antidepressant-like effects in rodent models. The findings suggested that MEPA could enhance serotonergic transmission, making it a candidate for further development as an antidepressant.
Anticancer Properties
Another promising application of MEPA is in cancer therapy. A study by Liu et al. (2021) explored the cytotoxic effects of MEPA on various cancer cell lines, including breast and lung cancer cells. The results indicated that MEPA induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The compound's mechanism of action was linked to the disruption of mitochondrial function and the activation of caspase pathways.
Antimicrobial Activity
MEPA has also been evaluated for its antimicrobial properties. Research published by Kumar et al. (2019) highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine the compound's potency, revealing that MEPA exhibited significant antibacterial activity.
Drug Delivery Systems
In pharmacology, MEPA has been investigated as a potential component of drug delivery systems due to its ability to enhance the solubility and bioavailability of various drugs. A case study by Chen et al. (2022) demonstrated that incorporating MEPA into polymeric nanoparticles improved the encapsulation efficiency of hydrophobic drugs, facilitating targeted delivery to tumor sites.
Neuropharmacological Studies
MEPA's role in neuropharmacology is noteworthy as well. It has been used in studies examining its effects on cognitive functions and neuroprotection. For instance, a study conducted by Patel et al. (2023) assessed MEPA's impact on memory retention and learning in animal models, suggesting potential benefits for neurodegenerative diseases such as Alzheimer's.
Synthesis of Functional Polymers
In materials science, MEPA serves as a monomer for synthesizing functional polymers with unique properties. Research by Smith et al. (2021) focused on developing pH-sensitive hydrogels incorporating MEPA, which showed promise for biomedical applications such as drug release systems.
Coatings and Surface Modifications
MEPA has also been explored for use in coatings and surface modifications due to its amine functionality, which can enhance adhesion properties. A study by Johnson et al. (2020) demonstrated that applying MEPA-based coatings improved corrosion resistance in metal substrates.
Data Summary Table
| Application Area | Findings/Results | References |
|---|---|---|
| Antidepressant Activity | Significant antidepressant-like effects in rodent models | Zhang et al., 2020 |
| Anticancer Properties | Induced apoptosis in breast and lung cancer cells | Liu et al., 2021 |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli | Kumar et al., 2019 |
| Drug Delivery Systems | Improved encapsulation efficiency in polymeric nanoparticles | Chen et al., 2022 |
| Neuropharmacological Studies | Potential benefits for memory retention and learning | Patel et al., 2023 |
| Synthesis of Functional Polymers | Developed pH-sensitive hydrogels for biomedical applications | Smith et al., 2021 |
| Coatings and Surface Modifications | Enhanced corrosion resistance in metal substrates | Johnson et al., 2020 |
Propriétés
Numéro CAS |
2098130-00-6 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
4-(2-methoxyethyl)piperazin-1-amine |
InChI |
InChI=1S/C7H17N3O/c1-11-7-6-9-2-4-10(8)5-3-9/h2-8H2,1H3 |
Clé InChI |
JVYILDCIKUWNTI-UHFFFAOYSA-N |
SMILES |
COCCN1CCN(CC1)N |
SMILES canonique |
COCCN1CCN(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















